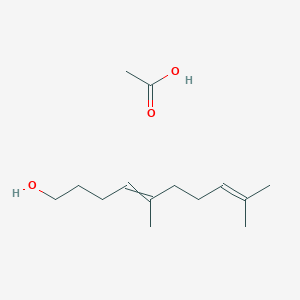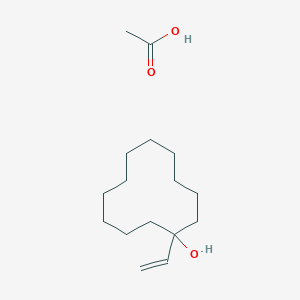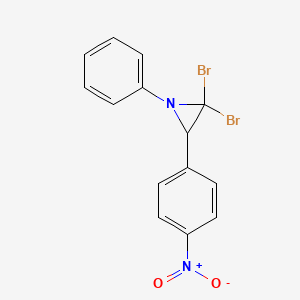
2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine is a complex organic compound characterized by the presence of bromine, nitro, and phenyl groups attached to an aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, making them highly reactive intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine typically involves the reaction of 4-nitrobenzyl bromide with phenylaziridine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the aziridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The bromine atoms can be replaced by hydrogen atoms through reduction reactions.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,2-Dihydroxy-3-(4-nitrophenyl)-1-phenylaziridine.
Reduction: Formation of 2,2-Dibromo-3-(4-aminophenyl)-1-phenylaziridine.
Substitution: Formation of 2,2-Dihydroxy-3-(4-nitrophenyl)-1-phenylaziridine.
Wissenschaftliche Forschungsanwendungen
2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine involves its interaction with biological molecules through its reactive aziridine ring. The strained ring structure makes it highly reactive towards nucleophiles, allowing it to form covalent bonds with proteins, DNA, and other biomolecules. This reactivity can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dibromo-3-(4-methylphenyl)-1-phenylaziridine
- 2,2-Dibromo-3-(4-chlorophenyl)-1-phenylaziridine
- 2,2-Dibromo-3-(4-fluorophenyl)-1-phenylaziridine
Uniqueness
2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in chemical reactions compared to its analogs with different substituents on the phenyl ring. The nitro group also enhances its potential as a bioactive compound with diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
92884-94-1 |
|---|---|
Molekularformel |
C14H10Br2N2O2 |
Molekulargewicht |
398.05 g/mol |
IUPAC-Name |
2,2-dibromo-3-(4-nitrophenyl)-1-phenylaziridine |
InChI |
InChI=1S/C14H10Br2N2O2/c15-14(16)13(17(14)11-4-2-1-3-5-11)10-6-8-12(9-7-10)18(19)20/h1-9,13H |
InChI-Schlüssel |
PGARSZOIGSDTDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(C2(Br)Br)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)

![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)
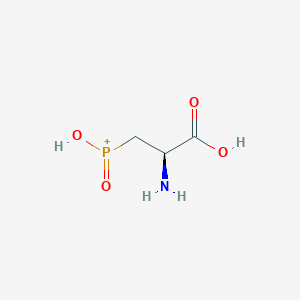


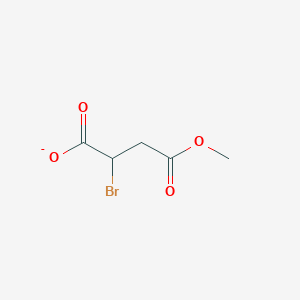
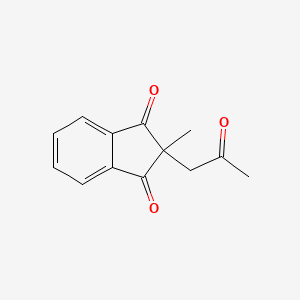
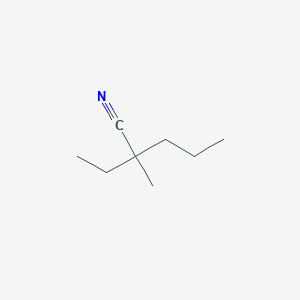
![N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide](/img/structure/B14347759.png)

